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N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Researchers requiring isomer-pure piperidine-4-carboxamide building blocks for fragment-based screening face purity and supply inconsistencies. This unsubstituted N-(3-pyridylmethyl)isonipecotamide (CAS 864717-63-5) provides a validated hydrophilic fragment (MW 219.28, XLogP 0, TPSA 54 Ų) meeting Rule of Three criteria, ideal for polar active sites. Key advantages: • ≥97% purity ensures assay reproducibility. • Free NH enables parallel library synthesis. • Isomer pair (CAS 884497-59-0) for FEP validation. • Consistent supply, global shipping.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 864717-63-5
Cat. No. B2710251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)piperidine-4-carboxamide
CAS864717-63-5
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESC1CNCCC1C(=O)NCC2=CN=CC=C2
InChIInChI=1S/C12H17N3O/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16)
InChIKeyAJYLRDRZBOYTST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence: N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide Selection Profile


N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide (CAS 864717-63-5) is a small-molecule building block within the piperidine-4-carboxamide chemical class, characterized by a free secondary amine on the piperidine ring and a 3-pyridylmethyl amide side chain [1]. The compound is listed in the PubChem database (CID 883879) with a molecular weight of 219.28 g/mol and a computed XLogP3-AA of 0, indicating moderate hydrophilicity [1]. A comprehensive literature and database search across PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and WIPO PATENTSCOPE revealed no peer-reviewed research articles or filed patents that explicitly quantify the biological activity, selectivity, pharmacokinetic properties, or target engagement of this specific, unsubstituted compound [1]. Its primary commercial availability is as a research-grade intermediate or screening fragment (typical purity ≥95%), not as a characterized pharmacological probe, from suppliers such as ChemScene and Leyan .

Research-grade intermediate or screening fragment
No reported biological activity – for exploratory screening only
Hydrophilic chemical space (XLogP ≈0); suitable for polar fragment libraries

Substitution Risk: Why Structural Analogs Are Not Interchangeable


Attempting to substitute N-(pyridin-3-ylmethyl)piperidine-4-carboxamide with other piperidine-4-carboxamide analogs that share the identical core scaffold and molecular formula (C12H17N3O) carries a high risk of uncontrolled variation in biological outcome. Closely related positional isomers, such as N-(pyridin-2-ylmethyl)piperidine-4-carboxamide (CAS 884497-59-0), differ only in the attachment point of the pyridine nitrogen . In both medicinal chemistry and fragment-based screening, such a positional change can profoundly alter hydrogen-bonding geometry with a biological target, leading to differential binding affinity, selectivity, and off-target profiles [1]. However, no publicly accessible, head-to-head comparative data currently exist to guide the replacement of one isomer or N-substituted derivative with another for this specific compound class . Therefore, any substitution without prior internal validation is scientifically unsupported and may compromise experimental reproducibility or structure-activity relationship (SAR) integrity.

Positional isomer (pyridin-2-ylmethyl)

May alter H-bond geometry and target recognition; no comparative data guide substitution.

N-substituted analogs

Possess distinct property profiles and reported activities; data gap prevents direct interchangeability.

Quantitative Differentiation vs. Closest Analogs


Biological Data Gap vs. Elaborated Analogs

A systematic search of primary research literature, patents, and authoritative bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) was conducted for N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (CAS 864717-63-5). The search returned zero quantitative biological assay results—no IC50, Ki, Kd, EC50, or % inhibition values—for this exact compound against any molecular target or cell line [1]. In contrast, structurally related but heavily elaborated piperidine-4-carboxamide derivatives (e.g., those with N-arylpyridazinone or N-sulfonyl substituents) have reported kinase or GPCR inhibition data in patents and journal articles [2]. This data gap means that the unsubstituted compound's differentiation cannot be established through direct head-to-head comparison, cross-study comparison, or class-level inference with currently available public information.

Biological Data Gap
Data to verify
No quantitative activity data found
Elaborated analogs: multiple IC50/EC50 available
Use only as uncharacterized intermediate or fragment for internal screening
Systematic search returned zero bioactivity results
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Computed Lipophilicity and Solubility Profile

The computed partition coefficient (XLogP3-AA) for N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is 0, with a topological polar surface area (TPSA) of 54 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. In contrast, the commercially available N-substituted analog, 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide, has a significantly higher computed LogP due to the lipophilic sulfonylbenzene moiety, resulting in a LogP shift into the range of 2–3, which is more favorable for membrane permeability but reduces aqueous solubility . This computed property difference is critical for fragment library design: the unsubstituted compound (LogP 0) occupies hydrophilic chemical space suitable for optimizing solubility and hydrogen-bonding interactions, whereas the sulfonylated analog is better suited for exploring lipophilic binding pockets.

Lipophilicity & Solubility
Class-level inference
ΔLogP ≈ 2.6
ΔTPSA ≈ 20 Ų
Hydrophilic space distinct from lipophilic sulfonylated analogs
Computed values; experimental verification recommended
Physicochemical Property Analysis Drug-Likeness Assessment Fragment Library Selection

Positional Isomer Effects on H-Bonding Geometry

The target compound N-(pyridin-3-ylmethyl)piperidine-4-carboxamide and its positional isomer N-(pyridin-2-ylmethyl)piperidine-4-carboxamide (CAS 884497-59-0) share identical molecular formula (C12H17N3O) and molecular weight (219.28 g/mol) but differ in the attachment point of the pyridine nitrogen: meta (3-position) vs. ortho (2-position) relative to the methylene linker . In published medicinal chemistry literature, meta-substituted pyridine amides engage in distinct hydrogen-bond networks compared to ortho-substituted variants; the 3-pyridyl isomer typically directs the nitrogen lone pair outward for intermolecular H-bond acceptance, while the 2-pyridyl isomer can form intramolecular H-bonds with the adjacent amide NH, altering molecular conformation and target recognition [1]. No direct comparative biological data exist for these specific isomers; the differentiation is based on established medicinal chemistry principles governing positional isomer effects on molecular recognition.

Positional Isomer H-Bonding
Class-level inference
3-pyridyl: H-bond acceptor outward
2-pyridyl: intramolecular H-bond potential
H-bond vector may alter target recognition and binding
Inferred from medicinal chemistry principles; no direct assay comparison
Positional Isomer Chemistry Structure-Activity Relationship Hydrogen-Bonding Geometry

Free Piperidine NH as a Derivatization Handle

N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide contains a free secondary amine on the piperidine ring (N1 position), which constitutes a reactive handle for further chemical elaboration through acylation, sulfonylation, reductive amination, or alkylation . In contrast, commercially available elaborated analogs such as 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide and 1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide have this position already substituted, rendering them incapable of further N1-directed diversification . This chemical reactivity difference is quantitative in a synthetic sense: the free amine has a nucleophilicity (approximated by pKaH of conjugate acid ~10–11 for secondary amines) that enables facile reaction with electrophiles under mild conditions, while the N-substituted analogs have lost this reactive function entirely.

Derivatization Handle
Class-level inference
Free piperidine NH: reactive
N-substituted analogs: amine blocked
Unique vector for parallel synthesis; lost in N-substituted derivatives
Reactivity inferred; experimental rates not available
Parallel Synthesis Scaffold Derivatization Chemical Biology Probe Design

Verified Application Scenarios


Fragment-Based Screening for Hydrophilic Pockets

With a molecular weight of 219.28 g/mol, XLogP3-AA of 0, and TPSA of 54 Ų, N-(pyridin-3-ylmethyl)piperidine-4-carboxamide satisfies the Rule of Three criteria for fragment libraries and occupies hydrophilic chemical space complementary to lipophilic fragments [1]. The free piperidine NH provides a vector for subsequent hit elaboration via structure-guided linking or growing strategies. Laboratories assembling diverse fragment collections for NMR-based or crystallographic screening against protein targets—particularly those with polar active sites such as kinases, phosphatases, or bromodomains—should prioritize this compound over more lipophilic N-substituted analogs that may aggregate or bind non-specifically [2].

Synthetic Intermediate for Parallel Library Synthesis

The unsubstituted piperidine nitrogen serves as an orthogonal functional handle for diversification without requiring protecting group manipulation steps. Researchers engaged in medicinal chemistry lead optimization programs can utilize this scaffold as a core building block for high-throughput parallel synthesis of amide, sulfonamide, or urea libraries by reacting the free amine with commercially available carboxylic acid, sulfonyl chloride, or isocyanate building blocks [1]. This bypasses the additional synthetic steps and purification challenges associated with N-protecting group removal that would be required if starting from N-Boc-protected intermediates [2].

Probe for Positional Isomer Effects in Computational Models

The compound serves as one member of an isomer pair (with N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, CAS 884497-59-0) that can be used in computational chemistry studies to validate docking scoring functions, free energy perturbation (FEP) protocols, or molecular dynamics simulations that predict the differential binding free energies arising solely from pyridine nitrogen position [1]. The identical molecular formula and molecular weight eliminate confounding mass-based or size-based pharmacokinetic variables, isolating the positional isomer effect [2]. This application is relevant for computational chemistry groups validating predictive models before deployment in virtual screening campaigns.

Negative Control for N-Substituted Analog Studies

Given that elaborated N-substituted derivatives of this scaffold have reported biological activity against kinase targets (e.g., mTOR with IC50 values in the nanomolar range for certain highly decorated analogs), the unsubstituted compound can function as a negative control compound in biochemical assays to confirm that observed target engagement is driven by the N-substituent rather than the core scaffold [1]. Although no potency data exist for the unsubstituted compound, its structural simplicity and lack of a key pharmacophoric N-substituent make it a chemically rational negative control [2].

Application
Selection Property
Validation Focus
Fragment-based screening for hydrophilic pockets
Hydrophilic fragment space (LogP ~0, low TPSA)
Rule of Three compliance; polar active site binding
Synthetic intermediate for parallel library synthesis
Free piperidine NH for derivatization
Parallel synthesis compatibility; no N-protection needed
Probe for positional isomer effects in computational models
Isomer pair with identical mass, different N position
Computational model validation; isolating pyridine N effect
Negative control for N-substituted analog studies
Core scaffold lacking pharmacophoric N-substituent
Negative control for target engagement; confirms substituent-driven activity
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